molecular formula C10H8BrNO2 B8602397 6-bromospiro[4H-1,4-benzoxazine-2,1'-cyclopropane]-3-one

6-bromospiro[4H-1,4-benzoxazine-2,1'-cyclopropane]-3-one

Cat. No. B8602397
M. Wt: 254.08 g/mol
InChI Key: WBJKUJQWVVFJAS-UHFFFAOYSA-N
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Patent
US08828951B2

Procedure details

To a stirred solution of 6-bromospiro[4H-1,4-benzoxazine-2,1′-cyclopropane]-3-one (2.6 g, 10.2 mmol) in THF (20 mL) was added 1 M solution of borane-tetrahydrofuran complex in THF (51.0 mL, 51.2 mmol). After refluxing for 6 h, the reaction mixture was cooled to room temperature and quenched by the addition of methanol. Volatiles were evaporated under reduced pressure, and the resulting residue was taken up in ethyl acetate and washed with saturated aq. sodium bicarbonate solution, water, and brine. The organic layer was dried over sodium sulfate, concentrated, and the resulting residue was purified by silica gel column chromatography to furnish 6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,1′-cyclopropane] (2.3 g).
Quantity
2.6 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
51 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:12][C:9]3([CH2:11][CH2:10]3)[C:8](=O)[NH:7][C:6]=2[CH:14]=1>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:12][C:9]3([CH2:10][CH2:11]3)[CH2:8][NH:7][C:6]=2[CH:14]=1

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
BrC=1C=CC2=C(NC(C3(CC3)O2)=O)C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
51 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
quenched by the addition of methanol
CUSTOM
Type
CUSTOM
Details
Volatiles were evaporated under reduced pressure
WASH
Type
WASH
Details
washed with saturated aq. sodium bicarbonate solution, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(NCC3(CC3)O2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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